NLG919 (1-cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol) is a small molecule identified and developed as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) [ [], [] ]. IDO1 is an enzyme that catalyzes the breakdown of tryptophan into kynurenine [ [] ]. In the context of cancer research, NLG919 is primarily investigated for its potential to reverse the immunosuppressive effects of the tumor microenvironment, thereby enhancing the efficacy of cancer immunotherapy [ [], [], [], [] ].
NLG919, also known as Navoximod, is a novel small-molecule inhibitor targeting the indoleamine 2,3-dioxygenase (IDO) pathway. This pathway plays a critical role in immune regulation and is implicated in various cancers and immunosuppressive conditions. NLG919 has garnered attention for its potential to enhance anti-tumor immunity by inhibiting the conversion of tryptophan to kynurenine, thereby restoring T cell function and promoting immune responses against tumors. Its pharmacological profile indicates that it is orally bioavailable, making it a promising candidate for cancer therapy.
NLG919 was first reported by Mautino et al. in 2013 as part of research presented at the American Association for Cancer Research meeting. It is classified as a non-competitive inhibitor of IDO1, with a favorable pharmacokinetic profile that supports its use in therapeutic applications . The compound has been studied extensively for its role in modulating immune responses and its potential applications in oncology.
The synthesis of NLG919 involves several key steps:
NLG919 features a complex molecular structure characterized by an imidazoleisoindole core. The molecular formula is , with a molecular weight of approximately 270.3 g/mol. The structural configuration allows for effective interaction with the IDO enzyme, which is crucial for its inhibitory activity against the IDO pathway .
The chemical reactions involved in the synthesis of NLG919 primarily include:
NLG919 exerts its effects by inhibiting the IDO enzyme, which is responsible for catalyzing the degradation of tryptophan into kynurenine. This process leads to immunosuppression through T cell inhibition. By blocking this pathway, NLG919 restores T cell proliferation and activity, enhancing anti-tumor immunity. The compound has demonstrated an effective concentration (EC50) for inhibiting IDO activity at approximately 0.95 μM in vitro assays .
NLG919 exhibits several notable physical and chemical properties:
NLG919 has significant potential applications in scientific research and clinical settings:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2